molecular formula C21H24FNO4 B2845522 2-(4-fluorophenoxy)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide CAS No. 2034330-07-7

2-(4-fluorophenoxy)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide

Cat. No.: B2845522
CAS No.: 2034330-07-7
M. Wt: 373.424
InChI Key: NJUGDXWSHXXKBD-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenoxy group, a hydroxyphenyl group, and a tetrahydropyranyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step may involve the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Introduction of the Hydroxyphenyl Group: The next step could involve the reaction of the fluorophenoxy intermediate with a phenyl-substituted reagent under specific conditions to introduce the hydroxyphenyl group.

    Formation of the Tetrahydropyranyl Group: The final step may involve the cyclization of the intermediate with a tetrahydropyranyl reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it a candidate for the treatment of various diseases.

Industry

In industry, the compound may be used in the development of new materials with unique properties. Its structural features could contribute to the design of advanced polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide likely involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide
  • 2-(4-bromophenoxy)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide
  • 2-(4-methylphenoxy)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide

Uniqueness

The uniqueness of 2-(4-fluorophenoxy)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide lies in the presence of the fluorophenoxy group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, enhancing its stability, lipophilicity, and ability to interact with molecular targets.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO4/c22-18-6-8-19(9-7-18)27-14-20(24)23-15-21(25,16-4-2-1-3-5-16)17-10-12-26-13-11-17/h1-9,17,25H,10-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUGDXWSHXXKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)COC2=CC=C(C=C2)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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